molecular formula C7H15NO3S B12550680 N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide CAS No. 153086-76-1

N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide

Cat. No.: B12550680
CAS No.: 153086-76-1
M. Wt: 193.27 g/mol
InChI Key: PBDUPWIOEPFBHO-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is an organic compound with a unique structure that combines a hydroxyethoxy group and a sulfanylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-mercaptopropanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as vacuum distillation and chromatography ensures the production of high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

  • N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide
  • N-[2-(2-Hydroxyethoxy)ethyl]acetamide

Comparison: N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is unique due to the presence of both hydroxyethoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for novel therapeutic uses .

Properties

CAS No.

153086-76-1

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-3-sulfanylpropanamide

InChI

InChI=1S/C7H15NO3S/c9-3-5-11-4-2-8-7(10)1-6-12/h9,12H,1-6H2,(H,8,10)

InChI Key

PBDUPWIOEPFBHO-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)NCCOCCO

Origin of Product

United States

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